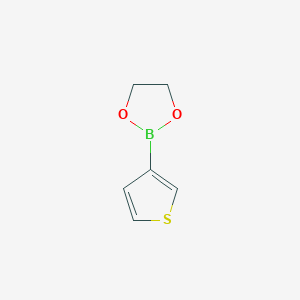
N-(1H-indazol-6-yl)-8-methylquinazoline-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is a heterocyclic compound that belongs to the class of organic compounds known as pyridinylpyrimidines. These compounds contain a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine by a bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine typically involves the formation of the indazole and quinazoline rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 2-aminobenzonitrile, which undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce amines or other reduced derivatives .
Applications De Recherche Scientifique
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinylpyrimidines and quinazolinamines, such as:
- N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine
- 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-ylethyl)-1H-indazol-6-yl]-acetamide .
Uniqueness
N-1H-Indazol-6-yl-8-methyl-2-quinazolinamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of indazole and quinazoline rings makes it particularly versatile in various applications, from medicinal chemistry to industrial processes .
Propriétés
Numéro CAS |
1169786-97-3 |
|---|---|
Formule moléculaire |
C16H13N5 |
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
N-(1H-indazol-6-yl)-8-methylquinazolin-2-amine |
InChI |
InChI=1S/C16H13N5/c1-10-3-2-4-12-8-17-16(20-15(10)12)19-13-6-5-11-9-18-21-14(11)7-13/h2-9H,1H3,(H,18,21)(H,17,19,20) |
Clé InChI |
PQYIIXYXPCXSER-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=NC(=N2)NC3=CC4=C(C=C3)C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B13992570.png)









![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)

